molecular formula C14H11ClN2 B350627 5-chloro-2-(4-methylphenyl)-1H-benzimidazole CAS No. 7118-65-2

5-chloro-2-(4-methylphenyl)-1H-benzimidazole

Cat. No.: B350627
CAS No.: 7118-65-2
M. Wt: 242.7g/mol
InChI Key: BEBJOHXTHXVKKG-UHFFFAOYSA-N
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Description

5-Chloro-2-(4-methylphenyl)-1H-benzimidazole is a chemical compound with the molecular formula C₁₄H₁₁ClN₂ and a molecular weight of 242.71 g/mol . It is part of the benzimidazole class of heterocyclic compounds, which are recognized in scientific literature as a versatile pharmacophore with significant relevance in medicinal chemistry and drug discovery research . Benzimidazole derivatives are considered privileged structures due to their robust affinity for a diverse array of enzymes and protein receptors . They function as structural isosteres of naturally occurring nucleotides, which facilitates their interaction with various biological targets . Although specific activity data for this particular compound requires further investigation, structurally similar benzimidazole compounds have demonstrated a wide spectrum of pharmacological activities in preclinical research. These activities include serving as antimicrobial agents, showcasing anti-inflammatory and analgesic properties, and exhibiting potential in anticancer research through cytotoxic effects . This compound is intended for research purposes such as method development, chemical synthesis, and as a building block for creating novel derivatives for biological screening. This product is designated "For Research Use Only." It is not intended for diagnostic or therapeutic procedures for humans or animals.

Properties

IUPAC Name

6-chloro-2-(4-methylphenyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2/c1-9-2-4-10(5-3-9)14-16-12-7-6-11(15)8-13(12)17-14/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEBJOHXTHXVKKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

The most widely reported method involves the condensation of 4-chloro-o-phenylenediamine with 4-methylbenzaldehyde in the presence of an acid catalyst (e.g., HCl, ρ-toluenesulfonic acid [ρ-TSOH]). The process occurs in two stages:

  • Schiff base formation : The aldehyde reacts with the primary amine group of the diamine to form an imine intermediate.

  • Cyclization : Acid catalysis facilitates intramolecular nucleophilic attack, leading to benzimidazole ring closure with the elimination of water.

Procedure and Optimization

  • Typical protocol :

    • 4-Chloro-o-phenylenediamine (1 eq) and 4-methylbenzaldehyde (1.1 eq) are dissolved in chloroform or ethanol.

    • ρ-TSOH (10 mol%) or concentrated HCl (4 N) is added, and the mixture is refluxed for 4–6 hours.

    • Post-reaction, the product is isolated via extraction with ethyl acetate and purified by recrystallization (methanol/water).

  • Key variables :

    VariableOptimal RangeImpact on Yield
    Catalyst (ρ-TSOH)10–15 mol%88–94%
    SolventCHCl₃ or EtOHCHCl₃: Higher solubility of intermediates
    Temperature80–100°C (reflux)Accelerates cyclization

Limitations

  • Prolonged heating may lead to decomposition of the aldehyde.

  • Competing side reactions (e.g., over-oxidation) require precise stoichiometric control.

Oxidative Cyclization Using Iodine or Air

Methodology

Oxidative methods eliminate the need for strong acids by employing iodine or atmospheric oxygen as cyclization agents.

  • Iodine-mediated synthesis :

    • 4-Chloro-o-phenylenediamine and 4-methylbenzaldehyde are stirred in water at 80–90°C with iodine (0.2 eq).

    • Iodine acts as both a Lewis acid and oxidant, facilitating simultaneous imine formation and dehydrogenation.

    • Yield : 82–89% in 1.5–2 hours.

  • Aerobic oxidation :

    • Reactions conducted in methanol under open-air conditions utilize dissolved oxygen for cyclization.

    • Yields (75–80%) are marginally lower than acid-catalyzed methods but avoid halogenated solvents.

Advantages Over Acid Catalysis

  • Environmentally friendly (reduced acid waste).

  • Shorter reaction times (≤3 hours).

Microwave and Ultrasonic-Assisted Synthesis

Microwave Irradiation

Microwave heating significantly reduces reaction times through rapid thermal activation:

  • Conditions :

    • 4-Chloro-o-phenylenediamine (1 eq), 4-methylbenzaldehyde (1.1 eq), and NH₄Cl (4 eq) in CHCl₃.

    • Irradiated at 300 W for 15–20 minutes.

  • Yield : 92% with 98% purity.

Sonochemical Synthesis

Ultrasound promotes cavitation, enhancing reagent mixing and reaction kinetics:

  • Protocol :

    • Ammonium nickel sulfate (10 mol%) is added to an aqueous solution of the diamine and aldehyde.

    • Sonication at 25°C for 45–60 minutes.

  • Yield : 85–88%.

Solid Acid-Catalyzed Approaches

Heterogeneous Catalysts

Solid acids like zeolites or sulfated zirconia enable recyclable, solvent-free synthesis:

  • Procedure :

    • Reagents are ground with the catalyst (20 wt%) and heated at 120°C for 2 hours.

    • Yield : 78–84% after three catalytic cycles.

Ionic Liquids

Task-specific ionic liquids (e.g., [BMIM][HSO₄]) act as dual solvent-catalysts:

  • Benefits :

    • High yields (90–93%) at 70°C.

    • Simplified product isolation via decantation.

Comparative Analysis of Methods

MethodYield (%)TimeKey AdvantageDrawback
Acid-catalyzed88–944–6 hHigh reproducibilityCorrosive conditions
Oxidative (I₂)82–891.5–2 hSolvent-freeIodine residue removal
Microwave9215–20 minRapid synthesisSpecialized equipment
Solid acid78–842 hRecyclable catalystModerate yields

Scalability and Industrial Considerations

  • Batch reactors : Acid-catalyzed methods are preferred for large-scale production due to straightforward process control.

  • Continuous flow systems : Microwave and ultrasonic methods show promise for high-throughput manufacturing but require capital investment .

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-(4-methylphenyl)-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of benzimidazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

Antiviral Applications

Recent studies have highlighted the effectiveness of benzimidazole derivatives, including 5-chloro-2-(4-methylphenyl)-1H-benzimidazole, against various viral infections:

  • Hepatitis C Virus (HCV) : Compounds similar to this compound have shown significant inhibitory effects against HCV. For instance, certain benzimidazole derivatives displayed EC50 values as low as 0.007 nM against HCV non-structural proteins, indicating potent antiviral activity .
  • Coxsackie Virus : In a series of studies, benzimidazole derivatives were synthesized that demonstrated effective inhibition against Coxsackie virus with IC50 values ranging from 1.08 to 1.76 μg/ml .
  • Herpes Simplex Virus : Derivatives of benzimidazole have also been reported to inhibit Herpes Simplex Virus-induced cytopathic effects with IC50 values significantly lower than standard antiviral drugs .

Antibacterial Properties

This compound exhibits promising antibacterial activity:

  • Gram-Negative Bacteria : Research has shown that benzimidazole derivatives can inhibit the growth of Escherichia coli and Pseudomonas aeruginosa effectively. The synthesized compounds demonstrated activity comparable to standard antibiotics like Gentamycin at varying concentrations .
  • Mycobacterium tuberculosis : Some derivatives were tested against Mycobacterium tuberculosis and exhibited significant anti-tubercular activity at concentrations as low as 1 µg/ml, outperforming traditional treatments .

Anticancer Activity

The anticancer potential of this compound is supported by various studies:

  • Cell Line Studies : Several derivatives have been evaluated for their cytotoxic effects on cancer cell lines such as A-549 (lung carcinoma) and MCF-7 (breast cancer). Notably, some compounds showed comparable potency to established chemotherapeutics like doxorubicin .
  • Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and inhibition of cell proliferation through various pathways .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties:

  • Cyclooxygenase Inhibition : Certain benzimidazole derivatives have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response. For example, some compounds exhibited IC50 values in the nanomolar range, indicating strong anti-inflammatory activity compared to standard drugs like diclofenac .
  • In Vivo Studies : Animal models have demonstrated that these compounds can significantly reduce edema and pain associated with inflammatory conditions, supporting their potential therapeutic use .

Table 1: Summary of Pharmacological Activities

Activity TypeTarget Organism/ConditionEC50/IC50 ValuesReference
AntiviralHepatitis C Virus0.007 nM
AntiviralCoxsackie Virus1.08 - 1.76 μg/ml
AntibacterialE. coliComparable to Gentamycin
AntibacterialMycobacterium tuberculosis1 µg/ml
AnticancerA-549 Cell LineComparable to Doxorubicin
Anti-inflammatoryCOX InhibitionIC50 in nanomolar range

Mechanism of Action

The mechanism of action of 5-chloro-2-(4-methylphenyl)-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological pathways, resulting in the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Variations

  • 5-Chloro-2-(2-hydroxyphenyl)-1H-benzimidazole : Replacing the 4-methylphenyl group with a 2-hydroxyphenyl group significantly increases cytotoxicity, showing IC₅₀ values of 12–18 µM against HeLa, MCF7, and A431 cells. The hydroxyl group facilitates hydrogen bonding, enhancing DNA topoisomerase I inhibition .
  • 5-Chloro-2-(thiophen-2-yl)-1H-benzimidazole: Substitution with a thiophene ring introduces rotational disorder (major:minor = 0.927:0.073) in the crystal structure, with dihedral angles of 36–39° between the benzimidazole and thiophene rings. This disorder impacts packing efficiency and solubility .
  • 5-Chloro-2-(5-chlorothiophen-2-yl)-1H-benzimidazole : The additional chlorine on the thiophene ring increases molecular weight (269.15 g/mol) and may improve halogen bonding interactions in biological targets .

Physicochemical and Crystallographic Comparisons

  • Melting Points :
    • 2-(4-Chlorophenyl)-1H-benzimidazole: 290°C .
    • 5-Chloro-2-(thiophen-2-yl)-1H-benzimidazole: Lower melting point due to rotational disorder in the solid state .
  • Crystal Packing :
    • Thiophene-substituted derivatives exhibit weak C–H⋯N and C–H⋯S interactions, forming chains along the [100] axis .
    • Brominated analogs (e.g., 4-bromo-2-(5-bromothiophen-2-yl)-1H-benzimidazole) show similar packing but with increased van der Waals interactions due to heavier halogens .

Key Research Findings

Substituent Effects on Bioactivity : Electron-withdrawing groups (e.g., Cl) enhance DNA interaction, while bulky aryl groups (e.g., 4-methylphenyl) improve membrane permeability .

Structural Disorder : Thiophene-substituted benzimidazoles exhibit rotational disorder, complicating crystallization but offering insights into dynamic molecular behavior .

Synthetic Optimization : Na₂S₂O₅ or AlCl₃ catalysis improves yields (75–80%) compared to traditional acid-catalyzed methods (60–70%) .

Biological Activity

5-Chloro-2-(4-methylphenyl)-1H-benzimidazole is a benzimidazole derivative known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential applications in antimicrobial, antifungal, and antiproliferative therapies. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has the molecular formula C14H11ClN2 and a molecular weight of approximately 242.7 g/mol. It features a benzimidazole core with a chlorine atom at the 5-position and a para-methylphenyl group at the 2-position. The compound appears as a solid with a melting point ranging from 223 to 226 °C.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In various studies, it has shown effectiveness against both gram-positive and gram-negative bacteria.

  • Case Study : In a comparative study using the disc diffusion method on Mueller-Hinton agar, this compound demonstrated substantial antibacterial activity against Escherichia coli and Pseudomonas aeruginosa at concentrations of 1 µg/ml, 10 µg/ml, and 100 µg/ml .
Concentration (µg/ml)E. coli Zone of Inhibition (mm)P. aeruginosa Zone of Inhibition (mm)
11210
101816
1002522

2. Antifungal Activity

The compound also exhibits antifungal properties, particularly against pathogenic fungi.

  • Research Findings : A study evaluated various benzimidazole derivatives for antifungal activity against Candida albicans and Aspergillus niger. The results indicated moderate activity with minimal inhibitory concentration (MIC) values of approximately 64 µg/mL for both strains .

3. Antiproliferative Activity

This compound has been investigated for its antiproliferative effects on cancer cell lines.

  • Case Study : In vitro studies assessed the compound's effects on the MDA-MB-231 breast cancer cell line, revealing significant inhibition with an IC50 value of around 8 µg/mL compared to standard chemotherapeutics like amikacin .
Cell LineIC50 Value (µg/mL)
MDA-MB-2318
Staphylococcus aureus4
Methicillin-resistant S. aureus4

The mechanisms underlying the biological activities of this compound are attributed to its ability to interact with various cellular targets:

  • Antibacterial Mechanism : The compound disrupts bacterial cell wall synthesis and inhibits protein synthesis, which is critical for bacterial growth.
  • Antifungal Mechanism : Similar to other benzimidazole derivatives, it may interfere with fungal cell membrane integrity and function.
  • Antiproliferative Mechanism : The compound induces apoptosis in cancer cells through pathways that involve caspase activation and mitochondrial dysfunction.

Comparative Analysis with Related Compounds

The unique structure of this compound distinguishes it from other benzimidazole derivatives:

Compound NameCAS NumberUnique Features
5-Chloro-2-methylbenzimidazole76063Lacks the para-methylphenyl group; simpler structure.
5-Chloro-1H-benzimidazole51110No substituents on the benzene ring; different biological activity.
5-Chloro-2-(phenyl)-1H-benzimidazole7118-65-2Contains a phenyl group instead of a para-methylphenyl group; alters reactivity.

Q & A

Q. How can researchers investigate its mechanism of action in complex biological pathways?

  • Methodological Answer :
  • Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., Hedgehog signaling targets like Gli1) .
  • Kinase Profiling : Broad-spectrum kinase assays (e.g., Eurofins KinaseProfiler™) to identify off-target effects .
  • In Vivo Models : Zebrafish embryos for developmental toxicity screening .

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